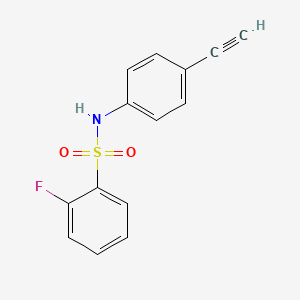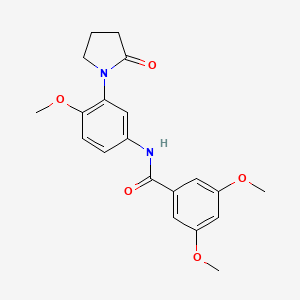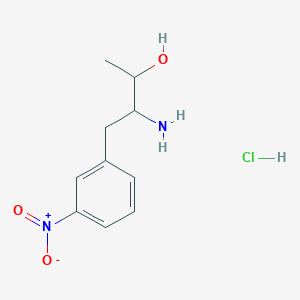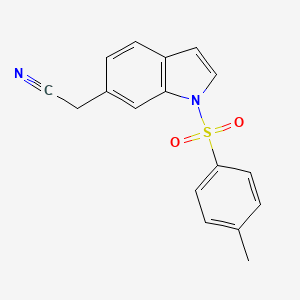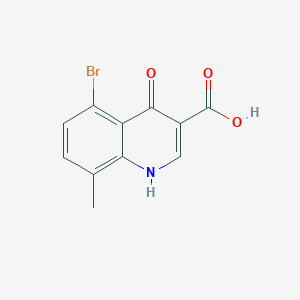![molecular formula C30H23ClN4O3S B2572530 N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide CAS No. 380327-83-3](/img/structure/B2572530.png)
N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C30H23ClN4O3S and its molecular weight is 555.05. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The furan ring present in the compound’s structure is known for its antibacterial properties. Furan derivatives have been extensively studied for their effectiveness against a broad spectrum of gram-positive and gram-negative bacteria . This compound could potentially be used in the development of new antibiotics, especially in the fight against antibiotic-resistant strains.
Antiviral Applications
Compounds with similar structures have shown promise in antiviral research. The chlorophenyl group, in particular, is associated with antiviral activity . This suggests that SR-01000475385 could be explored for its potential use in treating viral infections, including those caused by emerging and re-emerging viruses.
Oncology Research
ChemDiv, the identifier associated with this compound, is known for its contributions to oncology. The compound’s unique structure could be relevant in the synthesis of new chemotherapeutic agents, particularly in targeting specific cancer cell lines or in the development of personalized medicine approaches .
Neurological Disorders
The compound’s ability to cross the blood-brain barrier makes it a candidate for research into treatments for central nervous system (CNS) disorders. Its structural features could be leveraged to modulate neurological pathways or protect neuronal cells from damage .
Inflammation and Immunology
Given the compound’s potential bioactivity, it could be investigated for its role in modulating inflammatory responses or immune system regulation. This could have implications for autoimmune diseases and conditions characterized by chronic inflammation .
Cardiometabolic Diseases
The compound’s influence on metabolic pathways could make it a valuable tool in the study of cardiometabolic diseases. Its potential to affect lipid metabolism or insulin signaling pathways could lead to new treatments for conditions like diabetes and heart disease .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O3S/c1-18-27(29(37)34-21-13-11-20(31)12-14-21)28(25-10-5-15-38-25)23(16-32)30(33-18)39-17-26(36)35-24-9-4-7-19-6-2-3-8-22(19)24/h2-15,28,33H,17H2,1H3,(H,34,37)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRISTCHMCCFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CO4)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
![3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2572451.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2572453.png)
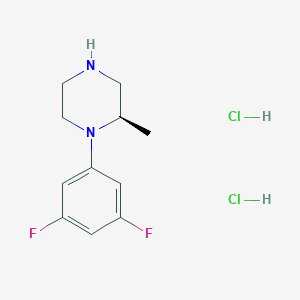
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
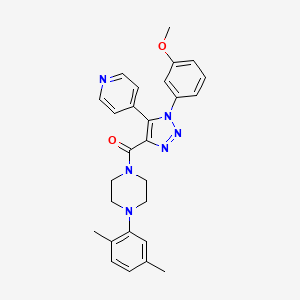
![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
